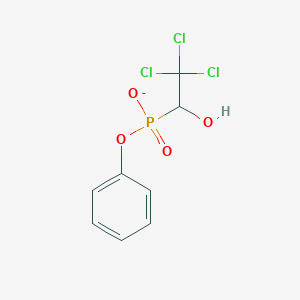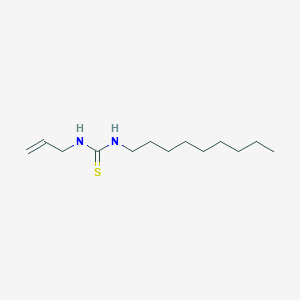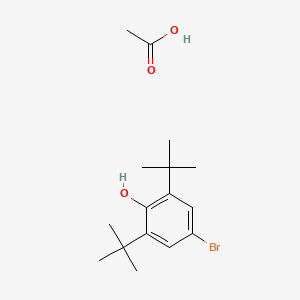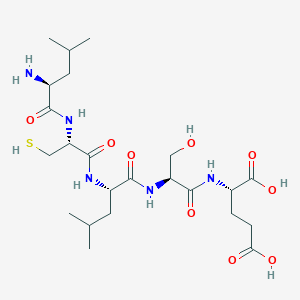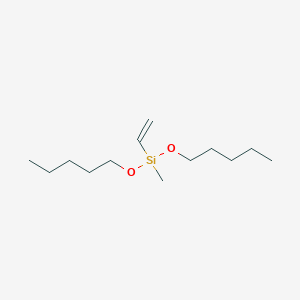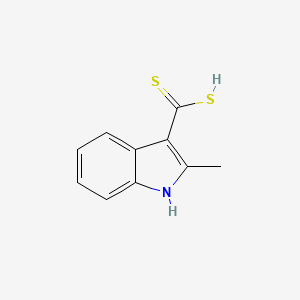
2-Methyl-1H-indole-3-carbodithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1H-indole-3-carbodithioic acid is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H-indole-3-carbodithioic acid typically involves the reaction of 2-methylindole with carbon disulfide in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H-indole-3-carbodithioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioic acid group to a thiol or other reduced forms.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Electrophilic substitution reactions often require catalysts or specific conditions, such as acidic or basic environments .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups onto the indole ring, enhancing its chemical diversity .
Scientific Research Applications
2-Methyl-1H-indole-3-carbodithioic acid has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research explores its potential therapeutic applications, including drug development and pharmacological studies.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1H-indole-3-carbodithioic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methyl-1H-indole-3-carbodithioic acid include:
- 2-Methyl-1H-indole-3-carboxylic acid
- 2-Methyl-1H-indole-3-carboxamide
- 3-Methyl-1H-indole-2-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its carbodithioic acid group, which imparts distinct chemical properties and reactivity compared to other indole derivatives. This functional group allows for unique interactions and reactions, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
62982-37-0 |
|---|---|
Molecular Formula |
C10H9NS2 |
Molecular Weight |
207.3 g/mol |
IUPAC Name |
2-methyl-1H-indole-3-carbodithioic acid |
InChI |
InChI=1S/C10H9NS2/c1-6-9(10(12)13)7-4-2-3-5-8(7)11-6/h2-5,11H,1H3,(H,12,13) |
InChI Key |
GRDPYSOEYWDISD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


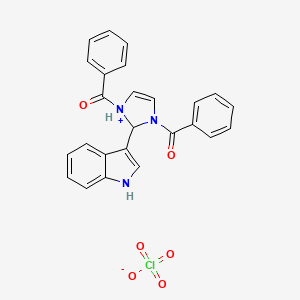
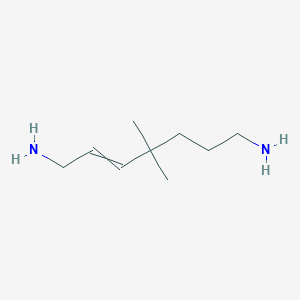
![2,2,2-Trichloro-1-[(naphthalen-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14519699.png)

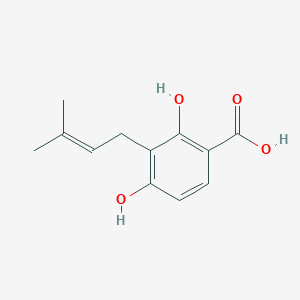

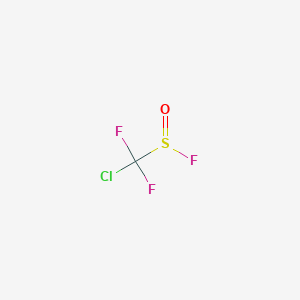
![2-Anilino-5-[phenyl(piperidin-1-yl)methyl]-1,3-thiazol-4(5H)-one](/img/structure/B14519722.png)

